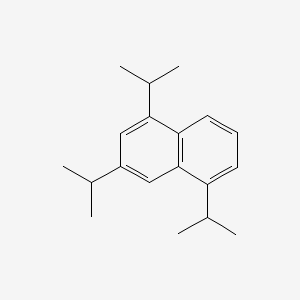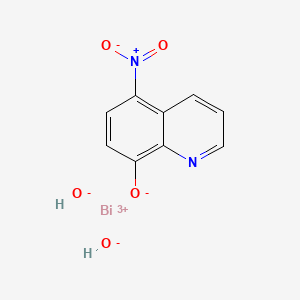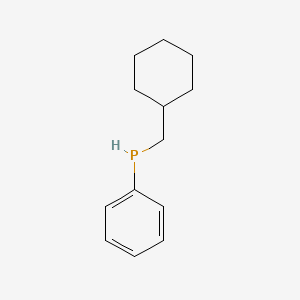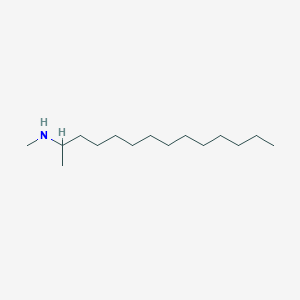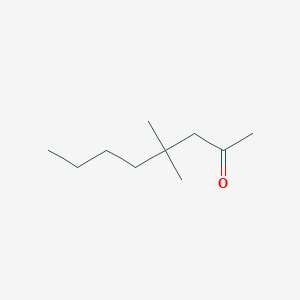![molecular formula C13H10Cl2O2 B14669212 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride CAS No. 41791-72-4](/img/structure/B14669212.png)
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and an oxypropanoyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride typically involves the reaction of 1-chloronaphthalene with propanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Starting Materials: 1-chloronaphthalene and propanoyl chloride.
Catalyst: Anhydrous aluminum chloride (AlCl3) is commonly used.
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid and hydrochloric acid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and water. The reactions are typically carried out at room temperature.
Hydrolysis: Requires aqueous conditions, often at elevated temperatures.
Esterification: Alcohols are used as nucleophiles, and the reaction is catalyzed by acids such as sulfuric acid.
Amidation: Ammonia or primary amines are used, often under mild heating.
Major Products Formed
Hydrolysis: 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid and hydrochloric acid.
Esterification: Esters of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid.
Amidation: Amides of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid.
Applications De Recherche Scientifique
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming new covalent bonds. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1-Bromonaphthalen-2-yl)oxy]propanoyl chloride
- 2-[(1-Fluoronaphthalen-2-yl)oxy]propanoyl chloride
- 2-[(1-Iodonaphthalen-2-yl)oxy]propanoyl chloride
Uniqueness
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its reactivity and interactions with other molecules. The chlorine substituent can also affect the compound’s physical properties, such as solubility and boiling point, compared to its bromine, fluorine, and iodine analogs.
Propriétés
Numéro CAS |
41791-72-4 |
|---|---|
Formule moléculaire |
C13H10Cl2O2 |
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
2-(1-chloronaphthalen-2-yl)oxypropanoyl chloride |
InChI |
InChI=1S/C13H10Cl2O2/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3 |
Clé InChI |
FJGXMAOFWJLQOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)Cl)OC1=C(C2=CC=CC=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)


![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
